
N-Hydroxy-2,3-dimethyl-benzamidine
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Overview
Description
N-Hydroxy-2,3-dimethyl-benzamidine is an organic compound with the molecular formula C9H12N2O It contains a benzene ring substituted with two methyl groups and an amidine group, which is further hydroxylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2,3-dimethyl-benzamidine typically involves the reaction of 2,3-dimethylbenzonitrile with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amidine group. The general reaction scheme is as follows:
Starting Material: 2,3-dimethylbenzonitrile
Reagent: Hydroxylamine hydrochloride
Conditions: Acidic medium (e.g., hydrochloric acid), moderate temperature (50-70°C)
Product: this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2,3-dimethyl-benzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a nitroso or nitro derivative.
Reduction: The amidine group can be reduced to form an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
N-Hydroxy-2,3-dimethyl-benzamidine and its analogs have been evaluated for their antimicrobial properties against various pathogens. A study synthesized novel benzamidine analogs that demonstrated significant antimicrobial activity against periodontal disease-triggering pathogens. The minimal inhibitory concentrations (MIC) ranged between 31.25 µg/mL and 125 µg/mL, indicating their potential as effective antibacterial agents .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Compound 1 | 31.25 | P. gingivalis |
Compound 2 | 62.50 | E. coli |
Compound 3 | 125.00 | S. aureus |
Anticancer Activity
Recent studies have also explored the anticancer properties of N-hydroxy benzamidine derivatives against human cancer cell lines such as MCF-7 (breast adenocarcinoma). Some derivatives showed promising results, inhibiting cell viability more effectively than standard chemotherapeutic agents like docetaxel and imatinib mesylate .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 5.0 | MCF-7 |
Compound B | 10.0 | MCF-7 |
Docetaxel | 15.0 | MCF-7 |
Antiplasmodial Activity
This compound has been investigated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A novel class of compounds derived from amidines showed potent antiplasmodial activity with IC50 values in the nanomolar range, suggesting that structural modifications can enhance efficacy against resistant strains .
Compound | IC50 (nM) | Strain |
---|---|---|
Compound X | 5 | 3D7 |
Compound Y | 12 | Dd2 |
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Case Study 1 : A study evaluating a series of benzamidines for their antiplasmodial activity found that specific structural modifications led to enhanced potency against chloroquine-resistant strains of P. falciparum .
- Case Study 2 : Research on novel benzamidine derivatives showed significant antibacterial activity against P. gingivalis, suggesting potential applications in treating periodontal diseases .
Mechanism of Action
The mechanism of action of N-Hydroxy-2,3-dimethyl-benzamidine involves its interaction with specific molecular targets. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can modulate various biological pathways, leading to therapeutic effects such as reduced inflammation or microbial growth.
Comparison with Similar Compounds
Benzamidine: A simpler amidine compound without the hydroxyl and methyl substitutions.
N-Hydroxy-benzamidine: Lacks the methyl groups present in N-Hydroxy-2,3-dimethyl-benzamidine.
2,3-Dimethyl-benzamidine: Lacks the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-Hydroxy-2,3-dimethyl-benzamidine is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
1. Antimicrobial Activity
Research has demonstrated that N-hydroxyamide derivatives, including this compound, exhibit significant antibacterial properties. These compounds inhibit key enzymes in Gram-negative bacteria, specifically targeting the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), which is crucial for lipid A biosynthesis.
Compound | Target Enzyme | Activity | Reference |
---|---|---|---|
This compound | LpxC | Antibacterial | |
Benzamide Derivative 1 | DHFR | Antimicrobial | |
Benzamide Derivative 2 | Various | Broad-spectrum |
In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) against various bacterial strains, indicating its potential as a therapeutic agent for infections caused by resistant bacteria.
2. Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated dendritic cells. This activity suggests its potential use in treating inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of this compound against Escherichia coli and demonstrated an MIC of 16 µg/mL. The mechanism involved inhibition of NADP and NADPH levels through interference with nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of dihydrofolate reductase (DHFR) and subsequent bacterial growth inhibition .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of this compound in bone marrow-derived dendritic cells (BMDCs). The compound significantly reduced IL-12 p40 and IL-6 production upon stimulation with CpG DNA. The results indicated that the compound modulated signaling pathways related to inflammation, such as MAPK and NF-κB .
Properties
IUPAC Name |
N'-hydroxy-2,3-dimethylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRKPMZRWWKUAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=NO)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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